molecular formula C14H15N5O2S2 B3020673 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1351644-83-1

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3020673
CAS No.: 1351644-83-1
M. Wt: 349.43
InChI Key: YPOCLVVWVYGPOO-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound designed for pharmaceutical and biological chemistry research. This molecule features a hybrid structure incorporating two privileged heterocyclic scaffolds: a 4-methoxybenzothiazole and a 5-methyl-1,3,4-thiadiazole, linked through a methylaminoacetamide bridge. The 1,3,4-thiadiazole moiety is extensively documented in scientific literature for its diverse biological activities, which include cytotoxic, anticancer, antimicrobial, and antifungal properties . Similarly, benzothiazole derivatives are recognized for their significant pharmacological profiles. The specific spatial arrangement and electronic properties of this compound make it a valuable candidate for investigating new therapeutic agents and studying structure-activity relationships (SAR). This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are strongly advised to conduct all necessary safety and toxicity assessments in controlled laboratory environments prior to use.

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-8-17-18-13(22-8)15-11(20)7-19(2)14-16-12-9(21-3)5-4-6-10(12)23-14/h4-6H,7H2,1-3H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOCLVVWVYGPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O3SC_{15}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 347.4 g/mol. The structure comprises a benzo[d]thiazole ring, a thiadiazole moiety, and an acetamide group. These structural features suggest diverse interactions with biological targets, influencing its pharmacological properties.

Cytotoxic Properties

Research indicates that derivatives containing the thiadiazole and benzo[d]thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Alam et al. (2011) reported that compounds similar to thiadiazoles demonstrated significant suppressive activity against human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
  • A study highlighted that certain thiadiazole derivatives achieved IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells, indicating potent anticancer activity .

The proposed mechanism by which this compound exerts its effects involves:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit protein kinases like Bcr-Abl with IC50 values around 7.4 µM .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, contributing to its cytotoxic effects.

Table: Summary of Biological Activities

Study ReferenceCompound TestedCancer Cell LineIC50 Value (µg/mL)Notable Findings
Alam et al. (2011) Thiadiazole DerivativesSK-MEL-24.27Significant growth suppression
Polkam et al. (2015) 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazolesHT-29 (Colon)12.57 ± 0.6Selectivity for cancer cells
Almasirad et al. (2016) New Thiadiazole DerivativesSK-OV-3 (Ovarian)19.5Best anticancer activity among tested

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 4-methoxybenzo[d]thiazole and 5-methyl-1,3,4-thiadiazole groups. Below is a comparison with key analogues:

Compound Name (Example) Key Substituents Bioactivity Notes Reference(s)
Target Compound 4-methoxybenzo[d]thiazole, 5-methyl-1,3,4-thiadiazole Hypothesized anticancer/antimicrobial activity (based on structural analogues)
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide 4-chlorophenyl (thiadiazole), 4-methylpiperazinyl (linker) Moderate cytotoxicity against HeLa cells (IC₅₀: 12.5 µM)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide 4-methoxyphenyl (acetamide), 5-mercapto (thiadiazole) High cytotoxicity (IC₅₀: 5.8 µM) in MCF-7 breast cancer cells
Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) 5-methyl-thiadiazole, sulfonamide linker Clinically used antibacterial agent
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Benzylidene group, 4-methylphenyl (thiadiazole) Insecticidal and fungicidal activities

Functional Group Analysis

  • Benzothiazole vs. Benzylidene/Other Moieties : The 4-methoxybenzo[d]thiazole in the target compound may offer improved DNA intercalation or kinase inhibition compared to benzylidene-containing analogues (e.g., ), which are more rigid and planar .
  • Thiadiazole Substituents : The 5-methyl group on the thiadiazole ring (shared with Sulfamethizole) likely enhances metabolic stability compared to 5-mercapto or 5-phenyl derivatives .

Anticancer Potential

  • The 4-methoxybenzo[d]thiazole moiety is associated with topoisomerase inhibition and apoptosis induction in cancer cells .
  • Thiadiazole derivatives with methyl substituents (e.g., Sulfamethizole analogues) show enhanced bioavailability, suggesting the target compound may have favorable pharmacokinetics .

Antimicrobial Activity

  • The 5-methyl-thiadiazole group is critical in Sulfamethizole’s antibacterial action, implying the target compound could share sulfonamide-like effects if metabolized to release sulfhydryl groups .

Physicochemical Properties

  • Solubility : The methoxy group may reduce solubility compared to polar derivatives (e.g., 5-mercapto-thiadiazoles in ) but improve blood-brain barrier penetration .
  • Stability: The methylamino and methyl-thiadiazole groups likely protect against oxidative degradation compared to unsubstituted analogues.

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